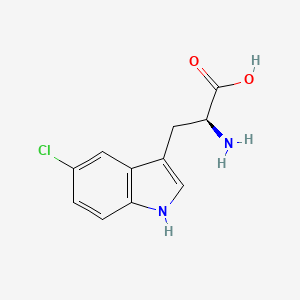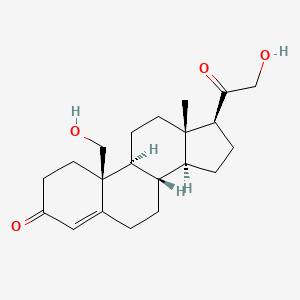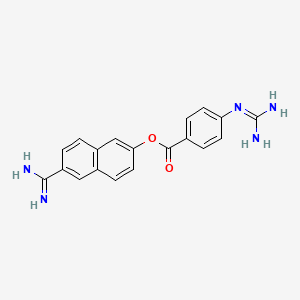
5-クロロ-L-トリプトファン
概要
説明
5-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. It is characterized by the substitution of a chlorine atom at the 5th position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
科学的研究の応用
5-Chloro-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other halogenated indole derivatives.
作用機序
Target of Action
5-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is known to interact with various enzymes involved in the tryptophan metabolic pathway . The primary targets of 5-Chloro-L-tryptophan are the enzymes involved in the kynurenine and serotonin pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
The mode of action of 5-Chloro-L-tryptophan involves its interaction with the enzymes in the tryptophan metabolic pathway . For instance, the first step in the halogenation reaction of tryptophan is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .
Biochemical Pathways
5-Chloro-L-tryptophan is involved in the tryptophan metabolic pathway, which primarily includes the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major route of tryptophan metabolism, with over 95% of tryptophan being metabolized through this pathway . The enzymes involved in these pathways, the metabolites themselves, or their receptors represent potential therapeutic targets .
Pharmacokinetics
The pharmacokinetics of 5-Chloro-L-tryptophan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that tryptophan metabolism primarily occurs in the liver, kidneys, and brain of various mammals .
Result of Action
The result of the action of 5-Chloro-L-tryptophan is the production of various bioactive compounds through the tryptophan metabolic pathway . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action of 5-Chloro-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Additionally, factors such as exercise, inflammation, stress, and certain medications can have significant effects on the kynurenine pathway of tryptophan metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the use of triphosgene as a chlorination reagent. The reaction conditions include the use of 3-acetyl-1-propanol, triphosgene, dimethylacetamide, and dichloroethane as solvents . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5th position of the indole ring.
Industrial Production Methods: Industrial production of 5-Chloro-L-tryptophan can be achieved through biotechnological approaches. For instance, the use of engineered strains of Corynebacterium glutamicum expressing specific halogenase enzymes has been explored. These strains can produce halogenated tryptophan derivatives through fermentation processes using glucose, ammonium, and chloride salts .
化学反応の分析
Types of Reactions: 5-Chloro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
類似化合物との比較
5-Bromo-L-tryptophan: Another halogenated derivative with a bromine atom at the 5th position.
7-Chloro-L-tryptophan: A derivative with chlorine substitution at the 7th position.
5-Fluoro-L-tryptophan: A fluorinated analogue with a fluorine atom at the 5th position.
Uniqueness: 5-Chloro-L-tryptophan is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to other halogenated derivatives, it has shown significant potential in disrupting essential metabolic pathways in certain parasites, highlighting its therapeutic potential .
特性
IUPAC Name |
(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966874 | |
| Record name | 5-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-15-4 | |
| Record name | 5-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-chlorotryptophan biosynthesized?
A: Research suggests that 5-chlorotryptophan is biosynthesized through the action of flavin-dependent tryptophan halogenases. These enzymes catalyze the regioselective chlorination of tryptophan residues. For instance, the enzyme MibH from the biosynthetic pathway of the lantibiotic NAI-107 has been identified as an FADH2-dependent tryptophan halogenase responsible for 5-chlorotryptophan formation. Interestingly, MibH exhibits a unique substrate specificity, requiring the tryptophan residue to be embedded within its peptide substrate, deschloro NAI-107, for activity. []
Q2: What are some examples of natural products containing 5-chlorotryptophan?
A2: 5-Chlorotryptophan is a constituent of various bioactive cyclic peptides, including:
- NAI-107: A promising lantibiotic with potent antibacterial activity. The presence of 5-chlorotryptophan is crucial for its bioactivity. []
- Ulleungmycins A and B: Chlorinated cyclic hexapeptides isolated from Streptomyces sp. that display moderate antibacterial activity against Gram-positive bacteria, including drug-resistant strains. []
- Nicrophorusamides A and B: Antibacterial chlorinated cyclic hexapeptides isolated from a gut bacterium of the carrion beetle Nicrophorus concolor. []
- Spiroindimicins: A family of structurally diverse natural products with a unique spiro-ring system. []
Q3: How does the incorporation of 5-chlorotryptophan affect the properties of peptides and proteins?
A: The introduction of 5-chlorotryptophan can significantly impact the bioactivity and physicochemical properties of peptides and proteins. For example, in the case of NAI-107, the presence of 5-chlorotryptophan is essential for its potent antimicrobial activity. [] Furthermore, studies have shown that incorporating 5-chlorotryptophan, along with other noncanonical amino acids, into the fluorescent protein CGP can enhance its fluorescence and stability. []
Q4: What are the potential applications of 5-chlorotryptophan in biotechnology and drug discovery?
A4: The unique properties of 5-chlorotryptophan make it a promising building block for developing novel bioactive molecules. Potential applications include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)












